Brevinin-2-related peptide

Structure-activity relationship ranabox synthetic accessibility

Brevinin-2-related peptide (B2RP; GIWDTIKSMGKVFAGKILQNL-NH₂) is a cationic, α-helical antimicrobial peptide (AMP) first isolated from the skin secretions of the North American mink frog, Lithobates septentrionalis. Unlike the majority of brevinin-2 family members, B2RP lacks the canonical C-terminal disulfide-bridged cyclic heptapeptide domain (the 'ranabox') while retaining broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and clinically relevant multidrug-resistant (MDR) pathogens.

Molecular Formula
Molecular Weight
Cat. No. B1577708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-2-related peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-2-Related Peptide (B2RP) Definitive Procurement Guide: Evidence-Based Differentiation for Antimicrobial & Metabolic Research


Brevinin-2-related peptide (B2RP; GIWDTIKSMGKVFAGKILQNL-NH₂) is a cationic, α-helical antimicrobial peptide (AMP) first isolated from the skin secretions of the North American mink frog, Lithobates septentrionalis [1]. Unlike the majority of brevinin-2 family members, B2RP lacks the canonical C-terminal disulfide-bridged cyclic heptapeptide domain (the 'ranabox') while retaining broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and clinically relevant multidrug-resistant (MDR) pathogens [1][2]. Beyond direct antimicrobial effects, B2RP uniquely exhibits stimulatory insulin-releasing activity on pancreatic β-cells and anti-HIV-1 activity, positioning it as a multifunctional lead scaffold [2][3]. Its moderate hemolytic liability (LC₅₀ = 95 µM) can be rationally decoupled from potency through single-residue substitutions, enabling analog selection for tailored therapeutic indices [1].

Why Generic Brevinin-2 Peptide Substitution Fails: Critical Differentiators of B2RP for Targeted Research Procurement


Brevinin-2 family peptides share a conserved C-terminal ranabox domain that is structurally integral to their antimicrobial mechanism [1]. B2RP's absence of this domain fundamentally alters its structure-activity landscape. This deviation confers unique functional properties—including insulin-releasing and anti-HIV activities not observed in ranabox-containing brevinin-2 peptides—while enabling distinct rational engineering strategies such as the Asp4→Lys substitution, which substantially enhances potency without amplifying hemolysis [2][3]. Furthermore, B2RP's DNA-binding capability represents a secondary antimicrobial mechanism absent from canonical brevinin-2 peptides that rely primarily on membrane disruption [4]. Consequently, substituting a generic brevinin-2 peptide for B2RP in mechanism-of-action or therapeutic development studies will yield fundamentally different pharmacological outcomes.

Brevinin-2-Related Peptide (B2RP) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Structural Absence of the C-Terminal Ranabox Domain Distinguishes B2RP from All Canonical Brevinin-2 Peptides

All canonical brevinin-2 peptides, including brevinin-2R, brevinin-2GHk, and brevinin-2GUb, possess a characteristic C-terminal disulfide-bridged cyclic heptapeptide domain (Cys-Lys-Xaa₄-Cys) known as the ranabox [1]. In contrast, B2RP is a 21-residue peptide that terminates at Leu²¹ with an amidated C-terminus, completely lacking this domain [2][3]. This structural truncation eliminates the requirement for disulfide bond formation during synthesis, reducing complexity and cost, while retaining broad-spectrum antimicrobial activity [3]. The absence of the ranabox is also mechanistically linked to B2RP's unique insulin-releasing activity, which is not shared by the ranabox-containing brevinin-2 peptides [2].

Structure-activity relationship ranabox synthetic accessibility

The Asp4→Lys Substitution (D4K) Enhances Potency Against E. coli, S. aureus, and C. albicans Without Increasing Hemolytic Toxicity

Conlon et al. (2009) conducted a direct head-to-head comparison of B2RP with the [D4K]B2RP analog in a standardized broth microdilution assay. Increasing B2RP cationicity without altering amphipathicity via the Asp4→Lys substitution resulted in a fourfold increase in potency against Escherichia coli (MIC reduced from ~24 µM to 6 µM), a twofold increase against Staphylococcus aureus (MIC reduced from ~25 µM to 12.5 µM), and a twofold increase against Candida albicans (MIC reduced from ~12 µM to 6 µM), with no significant change in hemolytic activity against human erythrocytes (LC₅₀ = 95 µM for both peptides) [1].

Structure-activity relationship cationicity engineering therapeutic index

Potent Activity of B2RP and [D4K]B2RP Against Multidrug-Resistant Clinical Isolates of Acinetobacter baumannii

B2RP and its [D4K]B2RP analog were evaluated against nosocomial clinical isolates of multidrug-resistant (MDR) Acinetobacter baumannii. B2RP inhibited growth of MDR A. baumannii with MIC values of 3–6 µM, while [D4K]B2RP demonstrated enhanced potency with MIC values of 1.5–3 µM—a twofold improvement [1]. A subsequent independent study against colistin-resistant A. baumannii clinical isolates confirmed that [D4K]B2RP is one of the most potent frog skin-derived peptides tested, with MIC values of 4–16 µg/mL against both colistin-susceptible and colistin-resistant strains, comparable only to [E4K]alyteserin-1c among six peptides evaluated [2]. This activity against colistin-resistant strains is particularly significant given that colistin is considered a last-resort antibiotic for MDR Gram-negative infections.

Multidrug-resistant Acinetobacter baumannii nosocomial infection

Insulin-Releasing Activity of B2RP with Dual Antimicrobial-Metabolic Functionality Distinct from Other Insulinotropic Brevinin-2 Peptides

B2RP stimulates insulin release from BRIN-BD11 clonal pancreatic β-cells, producing 148% of basal rate at 1 µM (p<0.05) with a maximum response of 222% at 3 µM, without increasing release of the cytosolic enzyme lactate dehydrogenase (LDH), indicating a non-cytotoxic mechanism [1]. The [D4K]B2RP analog shows enhanced potency, with significant stimulation (137% of basal rate) at only 0.3 µM [1]. Cross-study comparison with brevinin-2GUb, another insulinotropic brevinin-2 peptide, reveals a distinct potency-concentration profile: brevinin-2GUb reaches 373% of basal rate at 3 µM but requires only 100 nM for threshold stimulation (139%), indicating higher maximal efficacy but different concentration-response dynamics [2]. In vivo, [D4K]B2RP (100 nmol/kg) significantly improved glucose tolerance in high-fat-diet-fed mice over a 60-minute intraperitoneal glucose tolerance test (p<0.05), demonstrating translational potential [1].

Insulin secretion type 2 diabetes β-cell function

Anti-HIV-1 Activity of B2RP: A Rare Dual Antimicrobial-Antiviral Profile Within the Brevinin-2 Family

B2RP inhibits HIV-1 infection with an EC₅₀ of 1.4 µM, as reported by Wang et al. (2010) in a screen of antimicrobial peptides for anti-HIV activity [1]. This antiviral activity is supported by independent confirmation that B2RP protects cells from HIV-1 infection [2]. Among the broader brevinin-2 family, anti-HIV activity is rarely reported: most brevinin-2 peptides, such as brevinin-2R and brevinin-2GUb, are characterized exclusively for antibacterial, antifungal, or metabolic activities, and no comparable anti-HIV EC₅₀ values are available for canonical ranabox-containing brevinin-2 peptides. The structural basis for this activity is distinct from the ranabox-dependent antimicrobial mechanism and is linked to the peptide's interaction with viral envelope components [2].

Anti-HIV antiviral peptide multifunctional AMP

DNA-Binding Capability Adds a Secondary Intracellular Antimicrobial Mechanism Not Observed in Canonical Brevinin-2 Peptides

Bandyopadhyay et al. (2014) demonstrated that B2RP directly binds plasmid DNA (pUC19) using agarose gel retardation and fluorescence assays, identifying this as a secondary antimicrobial mechanism alongside membrane disruption [1]. The solution NMR structures of B2RP in SDS (prokaryotic membrane-mimetic) and DPC (eukaryotic membrane-mimetic) micelles revealed significant conformational differences in the linker region between N-terminal and C-terminal helices, providing a structural basis for membrane selectivity [1]. By contrast, most canonical brevinin-2 peptides (e.g., brevinin-2GHk, brevinin-2R) exert antimicrobial activity primarily through membrane disruption and pore formation, without documented DNA-binding capability [2]. A notable exception is brevinin-2PN, which hydrolyzes genomic DNA, but this hydrolytic mechanism is distinct from the direct, non-hydrolytic DNA binding exhibited by B2RP [3].

DNA binding antimicrobial mechanism NMR structure

Optimal Research & Industrial Application Scenarios for Brevinin-2-Related Peptide (B2RP) Based on Verified Differentiation Evidence


Rational Peptide Engineering and SAR Studies to Decouple Antimicrobial Potency from Hemolytic Toxicity

B2RP serves as an ideal parent scaffold for structure-activity relationship (SAR) programs that aim to decouple antimicrobial potency from mammalian cytotoxicity through single-residue modifications. The well-characterized D4K substitution provides a validated proof-of-concept: against E. coli, potency increases 4-fold (MIC 24→6 µM) with no increase in hemolysis (LC₅₀ remains 95 µM), while against S. aureus and C. albicans, 2-fold improvements are achieved [1]. In contrast, substitutions such as K16A that increase amphipathicity and hydrophobicity raise hemolytic activity approximately fivefold without improving antimicrobial potency, defining clear engineering boundaries [1]. The absence of the C-terminal ranabox eliminates disulfide bond constraints, simplifying analog synthesis and enabling high-throughput SAR exploration [2]. Researchers should procure both B2RP and its [D4K]B2RP analog as a matched pair to benchmark improvements in therapeutic index for any newly designed derivatives.

Development of Anti-Infective Leads Against Colistin-Resistant and Multidrug-Resistant Gram-Negative Pathogens

With colistin-resistant Acinetobacter baumannii designated as a WHO critical-priority pathogen, B2RP and [D4K]B2RP represent validated lead compounds for preclinical development. [D4K]B2RP demonstrates MIC values of 4–16 µg/mL against colistin-resistant clinical isolates, compared to colistin MIC ≥ 64 µg/mL, confirming retained potency where the last-resort antibiotic fails [1]. B2RP itself inhibits MDR A. baumannii at MIC 3–6 µM, and the D4K analog shows even greater potency at 1.5–3 µM [2]. The additional DNA-binding mechanism reduces the likelihood of resistance development via single-target mutation compared to purely membrane-active peptides [3]. Industrial programs in antibiotic discovery should prioritize [D4K]B2RP for lead optimization against pan-drug-resistant Gram-negative infections, particularly in hospital-acquired pneumonia and bacteremia indications.

Dual-Function Therapeutic Research Targeting Type 2 Diabetes Complicated by Infection

B2RP is uniquely positioned for research at the intersection of metabolic disease and infection—a clinically relevant comorbidity space (e.g., diabetic foot infections). B2RP stimulates insulin release from pancreatic β-cells (148% basal at 1 µM, max 222% at 3 µM) without LDH release, confirming a non-cytotoxic insulinotropic mechanism [1]. Simultaneously, it exerts broad-spectrum antimicrobial activity against pathogens commonly associated with diabetic infections, including S. aureus (MIC 12.5 µM for the D4K analog) and C. albicans (MIC 6 µM for the D4K analog) [2]. In vivo validation shows that [D4K]B2RP significantly improves glucose tolerance in high-fat-diet-fed insulin-resistant mice [1]. Procurement of B2RP and [D4K]B2RP enables research into single-agent dual-indication therapies—a modality not achievable with ranabox-containing brevinin-2 peptides that lack insulin-releasing activity.

Antiviral Peptide Discovery Leveraging B2RP as a Multifunctional Anti-HIV-1 Scaffold

B2RP is one of the few brevinin-2 family peptides with experimentally validated anti-HIV-1 activity (EC₅₀ = 1.4 µM) [1]. Its mechanism involves protection of host cells from HIV-1 infection, distinct from its membrane-disrupting antibacterial mode of action [2]. This dual antibacterial-antiviral profile makes B2RP a valuable starting point for structure-based design of broad-spectrum anti-infective peptides, particularly for scenarios such as HIV-associated secondary infections. The availability of solution NMR structures in both prokaryotic and eukaryotic membrane-mimetic environments provides a structural framework for rational modifications that could selectively enhance antiviral potency while preserving or attenuating antibacterial activity [2]. Virology and anti-infective research programs should procure B2RP as a reference compound when screening for peptides with combined antibacterial and antiretroviral functionality.

Quote Request

Request a Quote for Brevinin-2-related peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.